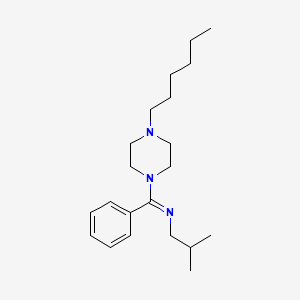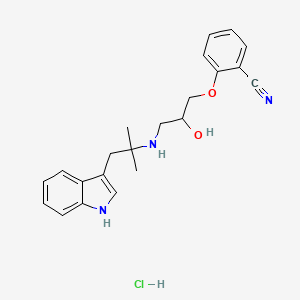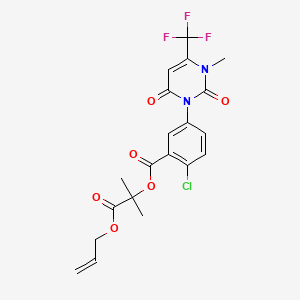
Butafenacil
Descripción general
Descripción
Butafenacil es un compuesto orgánico que pertenece a la clase química de las pirimidinodonas, utilizado principalmente como herbicida. Es conocido por su capacidad para controlar las malas hierbas de hoja ancha y algunas gramíneas en varios cultivos, incluidos los cereales y la canola . El compuesto actúa inhibiendo la enzima protoporfirinógeno oxidasa, que es crucial para la formación de clorofila en las plantas .
Aplicaciones Científicas De Investigación
Butafenacil tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
Butafenacil funciona inhibiendo la enzima protoporfirinógeno oxidasa (PPO), que es esencial para la formación de clorofila en las plantas. Esta inhibición impide la formación de clorofila, lo que lleva a la acumulación de protoporfirina IX, un potente fotosensibilizador. El oxígeno activado provoca la peroxidación de lípidos, lo que provoca una rápida pérdida de la integridad y la función de la membrana, provocando en última instancia clorosis y necrosis en las plantas .
Análisis Bioquímico
Biochemical Properties
Butafenacil works by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), preventing chlorophyll formation . This results in the accumulation of protoporphyrin IX, a potent photosensitizer . This interaction with the enzyme PPO is crucial for its herbicidal activity.
Cellular Effects
The inhibition of PPO by this compound leads to the prevention of chlorophyll formation, causing lipid peroxidation with rapid loss of membrane integrity and function . This impacts cell function significantly, leading to visible effects on whole plants such as chlorosis and necrosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the enzyme PPO and inhibiting it . This prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, disrupting the biosynthesis of chlorophyll and heme . This leads to the accumulation of protoporphyrin IX, which activates oxygen and causes lipid peroxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, exposure to this compound from 0.39 to 3.125 µM completely abolished arterial circulation in zebrafish embryos . This indicates that the effects of this compound can be observed over time, with significant impacts on cellular function .
Dosage Effects in Animal Models
In animal models, specifically zebrafish embryos, exposure to varying concentrations of this compound showed a concentration-dependent decrease in arterial circulation . This suggests that the effects of this compound can vary with different dosages.
Metabolic Pathways
The primary metabolic pathway that this compound is involved in is the heme biosynthesis pathway . By inhibiting the enzyme PPO, this compound disrupts this pathway, preventing the formation of chlorophyll and heme .
Métodos De Preparación
La síntesis de butafenacil implica varios pasos clave. La ruta sintética principal incluye la reacción entre un isocianato de fenilo y una amina. Específicamente, el 2-cloro-5-isocianato-benzoato de etilo y el 3-amino-4,4,4-trifluorocrotonato de etilo se hacen reaccionar en presencia de una base para formar un intermedio de urea sustituido. Este intermedio se cicla entonces para formar la estructura de pirimidinodona . Se emplean además transformaciones químicas estándar para generar el producto final .
Análisis De Reacciones Químicas
Butafenacil experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: El compuesto puede sufrir reacciones de sustitución, en las que un grupo funcional es reemplazado por otro.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .
Comparación Con Compuestos Similares
Butafenacil es único entre los herbicidas debido a su inhibición específica de la protoporfirinógeno oxidasa. Compuestos similares incluyen:
Flumioxazin: Otro inhibidor de PPO, pero menos potente que this compound en la inducción de anemia en pez cebra.
Oxadiazon: Un herbicida con un modo de acción similar pero una estructura química diferente.
Sulfentrazone: Otro inhibidor de PPO utilizado en varios cultivos, con un espectro de actividad diferente en comparación con this compound.
Estos compuestos comparten el mecanismo común de inhibición de PPO pero difieren en sus estructuras químicas, potencia y aplicaciones específicas .
Propiedades
IUPAC Name |
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9-10H,1,8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDYYFXHPAIBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034365 | |
| Record name | Butafenacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134605-64-4 | |
| Record name | Butafenacil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134605-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butafenacil [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134605644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butafenacil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15261 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butafenacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(allyloxy)-2-methyl-1-oxopropan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTAFENACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z141CCP2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
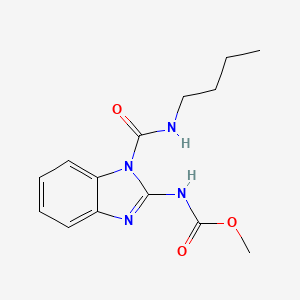
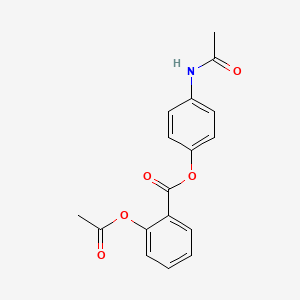
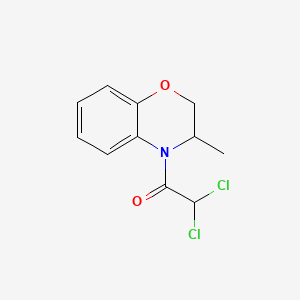
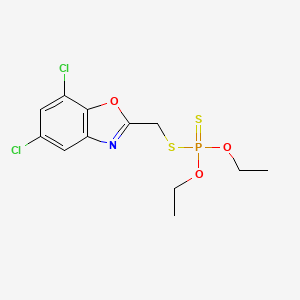
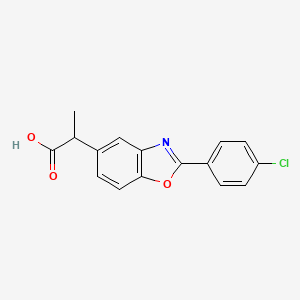
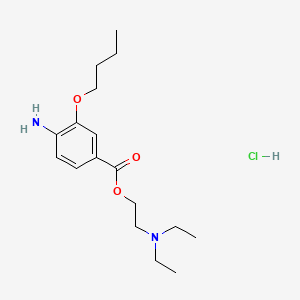
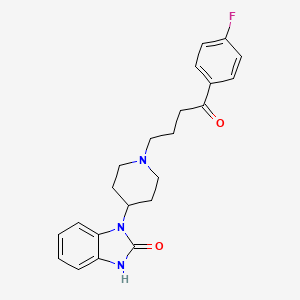
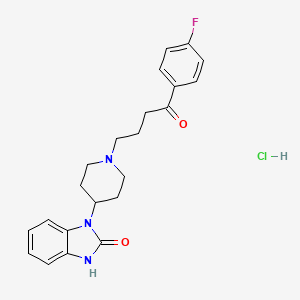
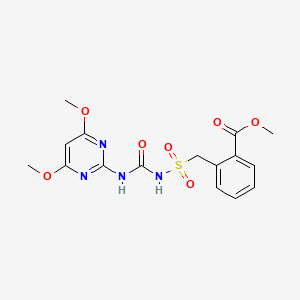
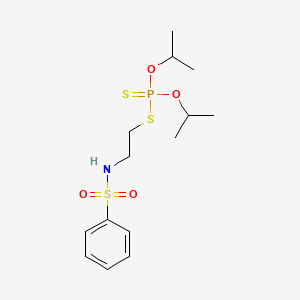
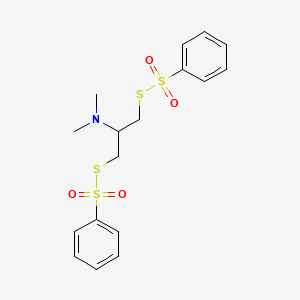
![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)
